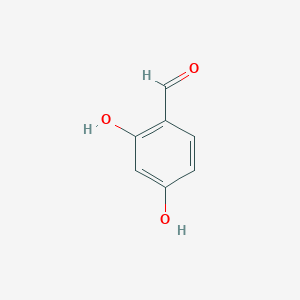

2,4-Dihydroxybenzaldehyde

Description

This compound has been reported in Morus macroura, Boenninghausenia albiflora, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJCFABHJZSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021806 | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-01-2 | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIHYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772JOF6LZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | keratan sulfate II (core 2-linked), degradation product 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,4-Dihydroxybenzaldehyde chemical properties and structure

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde: Chemical Properties, Structure, and Biological Activities

Introduction

This compound, also known as β-resorcylaldehyde, is an organic compound with the chemical formula C₇H₆O₃.[1] It is a phenolic aldehyde that appears as a light yellow to beige crystalline solid.[2][3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest for its biological activities. This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and biological significance for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a derivative of resorcinol, where a formyl group is substituted para to one of the hydroxyl groups.[4] Its structure consists of a benzene ring with two hydroxyl (-OH) groups at positions 2 and 4, and an aldehyde (-CHO) group at position 1.

Key structural identifiers are summarized below:

-

Synonyms : β-Resorcylaldehyde, 4-Formylresorcinol, 4-Hydroxysalicylaldehyde[1][3][5]

-

CAS Number : 95-01-2[1]

-

InChI : InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H[1][5]

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 138.12 g/mol | [1][3] |

| Melting Point | 132 - 137 °C | [2][4] |

| Boiling Point | 226 - 351 °C (Varies with pressure) | [1][2] |

| Density | 1.33 - 1.409 g/cm³ | [3][6] |

| Water Solubility | Moderately soluble | [1][3][7] |

| Organic Solvent Solubility | Highly soluble in ethanol, ether, and chloroform | [3][7] |

| pKa | 7.56 ± 0.18 (Predicted) | [6] |

| LogP | 0.91030 | [6] |

| Flash Point | 165.9 °C | [6] |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an efficient method for the synthesis of this compound from resorcinol.[8][9] Yields typically range from 65-75%.[8][9]

Materials:

-

Resorcinol

-

Phosphorous oxychloride (POCl₃) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

All reactions should be conducted under an anhydrous argon atmosphere.[10]

-

Prepare the Vilsmeier reagent by adding POCl₃ or oxalyl chloride to DMF, typically in a solvent like acetonitrile. When using oxalyl chloride, the Vilsmeier reagent, [H(Cl)C=N(CH₃)₂]⁺Cl⁻, precipitates as a solid.[10]

-

Cool the reaction mixture to approximately -15 °C.[10]

-

Slowly add a solution of resorcinol to the stirred Vilsmeier reagent.

-

The intermediate formamidinium chloride salt will precipitate from the reaction mixture.[10]

-

After the reaction is complete, the salt is isolated.

-

The final product, this compound, is obtained by crystallization of the intermediate salt from warm water.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound(95-01-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 95-01-2 [chemicalbook.com]

- 5. This compound | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. Preparation of this compound by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 9. lookchem.com [lookchem.com]

- 10. US5599988A - Large scale preparation of this compound using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde (CAS 95-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzaldehyde (CAS 95-01-2), a versatile aromatic aldehyde pivotal in synthetic chemistry. Also known as β-resorcylaldehyde, this compound serves as a critical intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1] This document consolidates essential information on its physicochemical properties, synthesis methodologies, key chemical reactions, and biological significance, with a focus on its applications in drug discovery and development. Detailed experimental protocols and visual diagrams of reaction mechanisms and biological pathways are included to facilitate practical application and further research.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as a cream to pale brown or light red powder.[2][3] Its chemical structure, featuring hydroxyl and aldehyde functional groups, imparts a high degree of reactivity, making it a valuable precursor in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Melting Point | 133 - 138 °C | [3] |

| Boiling Point | 220 - 228 °C @ 22 mmHg | [3] |

| Appearance | Cream to pale brown/light red powder | [2][3] |

| Solubility | Moderately soluble in water; highly soluble in ethanol, ether, and chloroform. | [4] |

| CAS Number | 95-01-2 | [1] |

| InChI Key | IUNJCFABHJZSKB-UHFFFAOYSA-N | [5] |

| SMILES String | O=Cc1ccc(O)cc1O | [5] |

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of this compound from resorcinol.[2] This formylation reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Vilsmeier-Haack Reaction: An Experimental Protocol

This protocol is based on the efficient synthesis of this compound from resorcinol.[2]

Materials:

-

Resorcinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Acetonitrile

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride or oxalyl chloride dropwise to DMF in acetonitrile, maintaining the temperature with an ice bath.

-

Once the Vilsmeier reagent is formed, cool the mixture.

-

Slowly add a solution of resorcinol in acetonitrile to the cooled Vilsmeier reagent.

-

Stir the reaction mixture at a low temperature for several hours.

-

After the reaction is complete, the intermediate formamidinium salt is hydrolyzed by the addition of water.

-

The crude this compound can then be isolated and purified, often through recrystallization, to yield the final product with reported yields of 65-75%.[2]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Key Reactions and Applications in Drug Development

The reactivity of both the aldehyde and hydroxyl groups makes this compound a versatile building block for a variety of more complex molecules with significant biological activities.[1]

Regioselective Alkylation

A notable reaction is the regioselective alkylation of the 4-hydroxyl group to produce 4-alkoxy-2-hydroxybenzaldehydes. These derivatives are important precursors for a range of therapeutic agents, including those with applications in treating cancers, bacterial and fungal infections, and type 2 diabetes.[7] A highly efficient method for this transformation involves using cesium bicarbonate as a base in acetonitrile.[7]

Experimental Protocol for Regioselective Alkylation: [7]

-

To a solution of this compound (5.0 mmol) in acetonitrile (25 mL), add the desired alkyl bromide (15.0 mmol).

-

Add cesium bicarbonate (2.9 g, 15 mmol).

-

Heat the reaction mixture in a pressure vessel at 80 °C for 4 hours with vigorous stirring.

-

Cool the reaction to room temperature and filter to remove solids.

-

Concentrate the filtrate and purify the crude product by flash chromatography to obtain the 4-alkylated product.

Diagram of Regioselective Alkylation:

References

- 1. This compound 98 95-01-2 [sigmaaldrich.com]

- 2. Preparation of this compound by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. US5599988A - Large scale preparation of this compound using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 5. 2,4-ジヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4-Dihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Dihydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and other commercially important chemicals. The following sections detail its Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, offering a foundational dataset for researchers in drug discovery and materials science.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₆O₃, with a molecular weight of 138.12 g/mol . Its structure, featuring a benzene ring substituted with two hydroxyl groups and a formyl group, gives rise to a distinct spectroscopic signature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3400 (broad) | O-H stretch | Phenolic -OH |

| ~1640 | C=O stretch | Aldehyde |

| ~1580 | C=C stretch | Aromatic ring |

| ~1480 | C-H bend | Aromatic ring |

| ~1200-1300 | C-O stretch | Phenolic -OH |

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectrum (in DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.73 | s | 2H | - | -OH (phenolic) |

| 9.92 | s | 1H | - | -CHO (aldehyde) |

| 7.52 | d | 1H | 8.8 | H-6 |

| 6.39 | dd | 1H | 8.8, 2.4 | H-5 |

| 6.32 | d | 1H | 2.4 | H-3 |

¹³C NMR Spectrum (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (aldehyde) |

| ~165 | C-OH (C4) |

| ~162 | C-OH (C2) |

| ~135 | C-H (C6) |

| ~115 | C-CHO (C1) |

| ~108 | C-H (C5) |

| ~103 | C-H (C3) |

Note: Specific chemical shift values for ¹³C NMR can vary slightly depending on the solvent and concentration.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: A small amount of this compound (1-2 mg) is placed in a clean, dry agate mortar.

-

Grinding: The sample is thoroughly ground to a fine powder.

-

Mixing: Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample and KBr are intimately mixed by grinding until a homogenous mixture is obtained.

-

Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for baseline correction.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

-

Transfer: The solution is transferred to a clean, dry 5 mm NMR tube.

-

Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

Spectral Acquisition:

-

¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.

-

¹³C NMR: The ¹³C NMR spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde), a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. Understanding its physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring product shelf-life. This document compiles available quantitative data, details relevant experimental protocols, and presents visual workflows for key analytical procedures.

Solubility Profile

This compound is a polar molecule, and its solubility is dictated by the presence of two hydroxyl groups and an aldehyde functional group, which can participate in hydrogen bonding.

Qualitative Solubility

This compound exhibits moderate solubility in water and is highly soluble in many common organic solvents. A summary of its qualitative solubility is presented below.

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | Moderately Soluble[1] |

| Ethanol | Highly Soluble[1][2] | |

| Methanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Nonpolar | Chloroform | Highly Soluble[1] |

| Ether | Highly Soluble[1] | |

| Benzene | Insoluble[3] |

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | ~16.1 g/L (estimated)[4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL |

| 95% Ethanol | Not Specified | 50 mg/mL |

Stability Profile

This compound is a generally stable compound under standard laboratory conditions but is susceptible to degradation under specific environmental stresses.

General Stability

-

Air and Moisture: The compound is sensitive to air and prolonged exposure to moist air can cause it to oxidize and turn into a brown, ether-insoluble powder.[3][5] It is recommended to store it under an inert atmosphere.

-

Light: As a phenolic compound, this compound may be sensitive to light and should be stored in a light-resistant container.

-

pH: It is known to decompose in the presence of strong acids and strong bases.[3]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[5]

Thermal Stability

While specific thermal degradation kinetics for this compound are not extensively reported, thermal analysis of a copolymer containing a derivative (2,4-dihydroxyacetophenone) has been studied using thermogravimetric analysis (TGA) to determine its decomposition and thermal stability.[6] For the pure compound, it is stable under normal temperatures and pressures.[5]

Photostability

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of solid compounds in a liquid solvent.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with Teflon-lined screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatic shaker set to the desired temperature.

-

Equilibrate the mixture for at least 24 hours to ensure saturation. Periodically check for the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method (see section 3.3).

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in g/100 mL or other desired units.

-

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. oaji.net [oaji.net]

- 3. chembk.com [chembk.com]

- 4. This compound, 95-01-2 [thegoodscentscompany.com]

- 5. This compound(95-01-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde. A pivotal intermediate in the synthesis of a wide array of pharmaceuticals, fine chemicals, and dyes, its preparation has been a subject of significant chemical research for over a century. This document details the key historical synthetic methodologies, including the Reimer-Tiemann reaction, the Gattermann synthesis, and the Vilsmeier-Haack reaction. Each method is presented with a focus on its historical context, reaction mechanism, and detailed experimental protocols. Quantitative data is summarized in comparative tables, and reaction pathways are visualized using Graphviz diagrams to offer a clear and thorough understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Emergence of a Versatile Intermediate

This compound (IUPAC name: this compound) is an organic compound with the chemical formula C₇H₆O₃.[1] It is a derivative of both benzaldehyde and resorcinol, featuring hydroxyl groups at positions 2 and 4 of the benzene ring. This substitution pattern makes it a highly activated aromatic system, prone to electrophilic substitution, and a valuable precursor for a multitude of more complex molecules.

While the precise moment of its initial discovery and isolation remains historically ambiguous, the scientific record points to its first significant synthesis and characterization in 1876 through the work of Karl Reimer and Ferdinand Tiemann.[2][3][4] Their development of the Reimer-Tiemann reaction marked the beginning of focused efforts to synthesize this and other phenolic aldehydes, paving the way for its use in various scientific and industrial applications.

Historical Synthesis Methods

The synthesis of this compound has evolved significantly since the late 19th century. Three classical named reactions form the cornerstone of its historical preparation: the Reimer-Tiemann reaction, the Gattermann synthesis, and the Vilsmeier-Haack reaction. These methods, while foundational, differ in their reagents, reaction conditions, yields, and scalability.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction was the first to provide a viable route to hydroxybenzaldehydes from phenols.[2][3][4] The reaction typically involves the ortho-formylation of a phenol using chloroform in a basic solution.[2] When applied to resorcinol, this compound is a primary product.

Reaction Mechanism: The Reimer-Tiemann reaction proceeds through the formation of a dichlorocarbene (:CCl₂) intermediate. The highly reactive carbene is generated from chloroform by the action of a strong base. The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.

Experimental Protocol (Adapted for Resorcinol): A study by Pattekhan and Divakar (2001) demonstrated the Reimer–Tiemann reaction of resorcinol, achieving a 70.0% yield of this compound in the presence of β-cyclodextrin, which likely enhances the regioselectivity.[4] A general laboratory procedure is as follows:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of resorcinol in aqueous sodium hydroxide is prepared.

-

The solution is heated, and chloroform is added dropwise with vigorous stirring.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the excess chloroform is removed by distillation.

-

The remaining solution is acidified with dilute sulfuric acid.

-

The product, this compound, is then isolated by steam distillation and can be further purified by recrystallization.

The Gattermann Synthesis (1898)

Developed by the German chemist Ludwig Gattermann, this method provides an alternative route to phenolic aldehydes.[5] The classical Gattermann reaction involves the formylation of electron-rich aromatic compounds, such as phenols, using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] A significant modification by Adams replaced the hazardous gaseous HCN with the more manageable solid zinc cyanide (Zn(CN)₂).[6]

Reaction Mechanism: The Gattermann reaction proceeds via the in-situ formation of formimidoyl chloride (ClCH=NH), which then acts as the electrophile. In the presence of a Lewis acid, this species forms a complex that attacks the activated aromatic ring of resorcinol. The resulting aldimine intermediate is subsequently hydrolyzed to yield the aldehyde.

Experimental Protocol (Adams Modification): This protocol is adapted from the Adams modification, which is generally preferred for its improved safety.

-

Resorcinol is dissolved in a suitable anhydrous solvent, such as diethyl ether, in a flask equipped with a gas inlet tube and a stirrer.

-

Zinc cyanide is added to the solution.

-

The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the suspension with stirring until saturation.

-

The reaction is allowed to proceed at a low temperature for several hours.

-

The solvent is decanted, and the solid aldimine hydrochloride intermediate is washed with fresh solvent.

-

The intermediate is then hydrolyzed by heating with water.

-

The resulting this compound is isolated by filtration and can be purified by recrystallization from hot water.

The Vilsmeier-Haack Reaction (1927)

Discovered by Anton Vilsmeier and Albrecht Haack, this reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a phosphoryl chloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the active formylating agent, known as the Vilsmeier reagent.[8][9]

Reaction Mechanism: The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich resorcinol ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford the final aldehyde product.

Experimental Protocol: The following is a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, which has been reported to provide good yields.[10]

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, N,N-dimethylformamide (DMF) is dissolved in a suitable solvent like acetonitrile. The solution is cooled in an ice bath, and phosphoryl chloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred for a period to ensure the complete formation of the Vilsmeier reagent.[10]

-

Formylation: A solution of resorcinol in acetonitrile is then added slowly to the prepared Vilsmeier reagent, again maintaining a low temperature (e.g., -15°C). The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature.

-

Hydrolysis and Isolation: The reaction mixture is then carefully poured into ice water and heated to hydrolyze the intermediate iminium salt. Upon cooling, the crude this compound precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Comparative Analysis of Historical Synthesis Methods

The choice of a synthetic method for this compound historically depended on the available reagents, safety considerations, and desired yield and purity. The following table provides a comparative summary of the key quantitative parameters for each of the discussed historical methods.

| Parameter | Reimer-Tiemann Reaction | Gattermann Synthesis | Vilsmeier-Haack Reaction |

| Primary Reagents | Resorcinol, Chloroform, Strong Base (e.g., NaOH) | Resorcinol, HCN/HCl (or Zn(CN)₂/HCl), Lewis Acid (AlCl₃) | Resorcinol, DMF, POCl₃ |

| Typical Yield | Moderate (can be improved, e.g., 70% with β-cyclodextrin[4]) | High (up to 95% for β-resorcylaldehyde[5]) | Good to High (65-80%[10]) |

| Reaction Temperature | Elevated (reflux) | Low to room temperature | Low to room temperature |

| Key Intermediates | Dichlorocarbene, Dichloromethyl-substituted phenoxide | Formimidoyl chloride, Aldimine | Vilsmeier reagent (Chloroiminium salt), Iminium salt |

| Safety Concerns | Use of toxic chloroform, exothermic reaction | Use of highly toxic HCN gas (mitigated by Adams modification) | Use of corrosive POCl₃ |

Spectroscopic Data of this compound

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

| Spectroscopic Method | Key Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm) = 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7. |

| FT-IR (KBr, cm⁻¹) | Key peaks corresponding to O-H stretching (broad), C=O stretching (aldehyde), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 138. |

Conclusion

The historical synthesis of this compound is a testament to the ingenuity of organic chemists in the late 19th and early 20th centuries. From the initial breakthroughs with the Reimer-Tiemann and Gattermann reactions to the development of the more versatile Vilsmeier-Haack method, the ability to efficiently produce this key intermediate has had a lasting impact on the fields of medicinal chemistry, materials science, and industrial chemical production. For contemporary researchers and drug development professionals, an understanding of these foundational synthetic routes provides not only a historical perspective but also valuable insights into the reactivity of phenolic compounds and the principles of electrophilic aromatic substitution. The continued relevance of this compound as a building block underscores the enduring legacy of these pioneering synthetic methods.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. US5599988A - Large scale preparation of this compound using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 3. Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol - ePrints@CFTRI [ir.cftri.res.in]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective alkylation of this compound and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]

- 10. WO1987000167A1 - Method for preparing aldehydes by formylation - Google Patents [patents.google.com]

β-Resorcylaldehyde physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Resorcylaldehyde, systematically known as 2,4-dihydroxybenzaldehyde, is an organic compound belonging to the family of phenolic aldehydes. It is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a formyl (-CHO) group at position 1. This molecule serves as a versatile intermediate and building block in the synthesis of a wide array of pharmaceuticals, dyes, agrochemicals, and materials. Its antioxidant and antibacterial properties also make it a subject of interest in medicinal chemistry and drug development. This guide provides an in-depth overview of its core physical and chemical characteristics, experimental protocols, and key reactivity pathways.

Physical and Chemical Characteristics

β-Resorcylaldehyde is typically a crystalline solid, ranging in color from cream or light yellow to beige.[1] It is known to be sensitive to air and moisture, and prolonged exposure can cause it to turn into a brown, amorphous powder that is insoluble in ether.[2][3]

General and Physicochemical Properties

The fundamental properties of β-Resorcylaldehyde are summarized in the table below, providing a snapshot of its identity and key physical constants.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | β-Resorcylaldehyde, 4-Formylresorcinol, 2,4-Dihydroxybenzenecarbonal | [4][5][6] |

| CAS Number | 95-01-2 | [5][7] |

| Molecular Formula | C₇H₆O₃ | [2][5] |

| Molar Mass | 138.12 g/mol | |

| Appearance | Cream to light brown crystalline powder or flakes | [1] |

| Density | 1.409 g/cm³ | [1][5] |

| pKa | 7.56 ± 0.18 (Predicted) | [1] |

| LogP | 1.229 - 1.38 | [8] |

| Refractive Index | 1.674 | [1][5] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Thermochemical Data

The thermal properties of a compound are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Melting Point | 133 - 138 °C (271.4 - 280.4 °F) | [1][5][7][9][10] |

| Boiling Point | 350.7 °C at 760 mmHg 220 - 228 °C at 22 mmHg | [1][5][7][9][10] |

| Flash Point | 165.9 °C | [1][5] |

Solubility Profile

Understanding the solubility is key to designing reaction conditions and purification procedures.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1][2][5] |

| Ethanol | Soluble | [2][5] |

| Ether | Soluble | [2][5] |

| Chloroform | Soluble | [2][5] |

| Glacial Acetic Acid | Soluble | [2][5] |

| Benzene | Soluble (Difficultly soluble in cold benzene) | [2][5] |

| DMSO | Slightly soluble | [1][8] |

| Ethyl Acetate | Slightly soluble | [1][8] |

| Methanol | Slightly soluble | [1][8] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of β-Resorcylaldehyde.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals expected for aromatic protons (approx. 6.3-7.3 ppm), an aldehyde proton (approx. 10.2 ppm), and two hydroxyl protons (approx. 9.7-11.0 ppm). The exact shifts and coupling patterns depend on the specific environment. | [2] |

| ¹³C NMR | Peaks expected for aromatic carbons (approx. 104-163 ppm), and a downfield aldehyde carbon (approx. 190-200 ppm).[11] The carbons attached to hydroxyl groups will be shifted downfield. | [7][11] |

| IR (KBr, cm⁻¹) | Broad O-H stretching band (phenolic) around 3200-3500 cm⁻¹.[12] Aromatic C-H stretching just above 3000 cm⁻¹. Strong C=O stretching (aldehyde) around 1640-1690 cm⁻¹.[13] Aromatic C=C stretching around 1500-1600 cm⁻¹. C-O stretching around 1200-1300 cm⁻¹. | [2][12][14] |

| UV-Vis (Methanol) | Maximum absorption (λmax) is expected due to π→π* transitions within the aromatic ring and carbonyl group, influenced by the hydroxyl substituents.[15][16] A reported Sadtler UV number is 21982N.[17] | [15][16][17] |

Chemical Reactivity and Synthesis

β-Resorcylaldehyde's reactivity is governed by its three functional groups: two phenolic hydroxyl groups and one aldehyde group. The hydroxyl groups are nucleophilic and acidic, while the aldehyde group is electrophilic and can undergo condensation and oxidation reactions. The molecule is stable under normal temperatures and pressures but is sensitive to air, strong oxidizing agents, and strong bases.[3][8]

Logical Framework of Structure-Reactivity

Caption: Relationship between functional groups and chemical properties.

Key Reactions

-

Regioselective Alkylation/Benzylation: Due to the different acidities of the two hydroxyl groups (the 4-OH is more acidic), it is possible to achieve regioselective alkylation or benzylation at the C4 position under mild basic conditions (e.g., using CsHCO₃ or KF).[3][5][9] This is a crucial reaction for synthesizing derivatives with modified properties.

-

Condensation Reactions: The aldehyde group readily reacts with primary amines, hydrazines, and hydrazides to form Schiff bases or hydrazones.[1][18] For example, it undergoes a condensation reaction with isonicotinic acid hydrazide to yield this compound isonicotinoyl hydrazone.[8]

-

Vilsmeier-Haack Formylation: This is a common method for synthesizing β-Resorcylaldehyde from resorcinol.[5][19]

Experimental Protocols

This protocol describes a high-yield synthesis of this compound from resorcinol.

-

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) in acetonitrile to a solution of dimethylformamide (DMF) in acetonitrile at room temperature.

-

Reaction: Cool the Vilsmeier reagent solution to approximately -15 °C.

-

Slowly add a solution of resorcinol in acetonitrile to the cooled reagent. Maintain the temperature between -10 °C and 25 °C during the addition.

-

After the addition is complete, allow the reaction to warm to 25-30 °C and stir for about 2 hours.

-

Isolation: The intermediate Vilsmeier-formamidinium salt precipitates from the solution. Isolate the crystalline salt by filtration.

-

Hydrolysis: Convert the isolated salt to this compound by crystallization from warm water. The final product can be obtained in yields of 69-80%.

Caption: Workflow for the Vilsmeier-Haack synthesis of β-Resorcylaldehyde.

This protocol achieves selective benzylation at the more acidic 4-hydroxyl position.

-

Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add anhydrous potassium fluoride (KF, 2.0 eq.) or cesium bicarbonate (CsHCO₃, 3.0 eq.).[3][5]

-

Addition: Add benzyl chloride (1.75-3.0 eq.) to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction.[5]

-

Reaction: Heat the reaction mixture to reflux (or 80 °C for CsHCO₃) and stir vigorously for 4-24 hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using an EtOAc/Hexanes gradient) to isolate the 4-benzyloxy-2-hydroxybenzaldehyde product.

This is a general procedure for the condensation reaction with a hydrazide.

-

Dissolution: Dissolve equimolar amounts of this compound and the desired carboxylic acid hydrazide (e.g., isonicotinic hydrazide) in methanol.

-

Catalysis: Add a catalytic amount of acetic acid to the solution.

-

Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by TLC.

-

Isolation: The hydrazone product often precipitates from the solution upon cooling. It can be collected by filtration.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Caption: General pathway for the formation of a hydrazone.

Safety and Handling

β-Resorcylaldehyde is classified as harmful and an irritant. Proper safety precautions must be taken during handling.

-

Hazards: Harmful if swallowed (H302). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][20]

-

Precautions: Avoid breathing dust (P261).[20] Use in a well-ventilated area.[3] Wear protective gloves, clothing, and eye/face protection.[9]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][20] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[8][9]

-

Incompatibilities: Strong oxidizing agents and strong bases.[3][9]

-

Disposal: Dispose of in accordance with local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a possible method.[20]

Applications

β-Resorcylaldehyde is a valuable intermediate in various fields:

-

Pharmaceuticals: It is a precursor for synthesizing compounds with antibacterial and antioxidant activities.[5]

-

Dyes and Pigments: Used as an intermediate in the dye industry.[5]

-

Materials Science: Employed in the synthesis of polymers and chiral liquid crystal dimers.[1]

-

Analytical Chemistry: Its derivatives, such as the fluorescent isonicotinoyl hydrazone, can be used as analytical reagents.[8]

Conclusion

β-Resorcylaldehyde is a multifunctional aromatic aldehyde with well-defined physical properties and versatile chemical reactivity. Its synthesis is achievable through established methods like the Vilsmeier-Haack reaction, and its functional groups can be selectively modified to produce a wide range of valuable derivatives. A thorough understanding of its characteristics, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5599988A - Large scale preparation of this compound using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR _2007 [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectrabase.com [spectrabase.com]

- 18. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation of this compound by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 20. rsc.org [rsc.org]

The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde) and its derivatives represent a versatile class of phenolic compounds with a broad spectrum of biological activities. Their inherent structural features, including the presence of hydroxyl and aldehyde groups, make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this area.

Anticancer Activity

Derivatives of this compound, particularly Schiff bases, have demonstrated promising anticancer potential by targeting key cellular pathways involved in cancer progression. A notable mechanism of action is the inhibition of Heat shock protein 90 (Hsp90).

Inhibition of Hsp90 ATPase Activity

Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. Its inhibition leads to the degradation of these client proteins, ultimately resulting in cancer cell death. Schiff base derivatives of this compound have been identified as inhibitors of the ATPase activity of Hsp90.

Table 1: Anticancer Activity of this compound Schiff Base Derivatives

| Compound ID | Derivative Structure | Assay | Cell Line | IC50 (µM) |

| 1 | N/A | Hsp90 ATPase Inhibition | N/A | N/A |

| 2 | N/A | MTT Assay | PC3 | N/A |

| 3 | Schiff base 13 | MTT Assay | PC3 | 4.85[1] |

| 4 | Schiff base 5 | MTT Assay | PC3 | 7.43[1] |

| 5 | Schiff base 6 | MTT Assay | PC3 | 7.15[1] |

Note: Specific structures for all derivatives were not available in the provided search results. N/A indicates data not available from the search results.

Experimental Protocols

This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90. The protocol involves the following steps:

-

Reagent Preparation : Prepare the Malachite Green reagent by mixing a solution of Malachite Green hydrochloride with ammonium molybdate in an acidic medium. A stabilizing agent like polyvinyl alcohol is often included.

-

Assay Reaction : In a 96-well plate, combine recombinant Hsp90 protein, the test compound (this compound derivative), and ATP in an appropriate assay buffer (e.g., Tris-HCl buffer containing KCl and MgCl2).

-

Incubation : Incubate the reaction mixture at 37°C for a specific period to allow for ATP hydrolysis.

-

Color Development : Stop the reaction and develop the color by adding the Malachite Green reagent. The reagent forms a complex with the free phosphate, resulting in a color change.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 620 nm using a microplate reader.

-

Data Analysis : The amount of phosphate released is proportional to the absorbance. The inhibitory activity of the test compound is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The protocol is as follows:

-

Cell Seeding : Seed cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[2][3][4]

Signaling Pathway

Antioxidant Activity

The antioxidant capacity of this compound derivatives is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The position of the hydroxyl groups on the benzene ring significantly influences this activity.

Table 2: Antioxidant Activity of Dihydroxybenzaldehyde Derivatives

| Compound | Assay | Result |

| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity[5][6] |

| Dihydroxybenzaldehydes (general) | CUPRAC | Exhibit antioxidant activity[5][6] |

Experimental Protocol

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. This solution has a deep violet color.

-

Reaction Mixture : In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

-

Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of the solution at 517 nm. The violet color of the DPPH solution fades as it is reduced by the antioxidant.

-

Data Analysis : The percentage of radical scavenging activity is calculated from the reduction in absorbance. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[7][8][9][10]

Experimental Workflow

Anti-inflammatory and Anti-angiogenic Activities

This compound has been shown to possess anti-inflammatory and anti-angiogenic properties. It can suppress the production of inflammatory mediators and inhibit the formation of new blood vessels.

Table 3: Anti-inflammatory and Anti-angiogenic Activity of this compound (DHD)

| Activity | Assay | Model | Result (IC50) |

| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | In vivo | 2.4 µ g/egg [11] |

| Anti-inflammatory | Acetic acid-induced permeability | In vivo (mice) | Significant inhibition[11] |

| Anti-inflammatory | Carrageenan-induced air pouch | In vivo (mice) | Significant suppression of exudate and leukocytes[11] |

| Anti-inflammatory | Nitric Oxide (NO) Production | RAW264.7 macrophages | Suppression of NO production[11] |

| Anti-inflammatory | iNOS and COX-2 Expression | RAW264.7 macrophages | Suppression of iNOS and COX-2 expression[11] |

Experimental Protocols

This in vivo assay evaluates the pro- or anti-angiogenic effects of a compound on the vascularized membrane of a chicken embryo.

-

Egg Incubation : Incubate fertilized chicken eggs for 3-4 days.

-

Window Creation : Create a small window in the eggshell to expose the CAM.

-

Sample Application : Place a sterile filter paper disc or a carrier matrix containing the test compound onto the CAM.

-

Incubation : Reseal the window and incubate the eggs for another 2-3 days.

-

Observation and Quantification : Observe the CAM for changes in blood vessel formation around the application site. The number of blood vessel branch points can be counted, or the area of vascularization can be measured using image analysis software.[1][5][12][13][14]

This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture : Culture macrophages (e.g., RAW264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

Sample Collection : Collect the cell culture supernatant after a suitable incubation period.

-

Griess Reaction : Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in an acidic solution.

-

Color Development : Nitrite in the supernatant reacts with the Griess reagent to form a purple azo dye.

-

Absorbance Measurement : Measure the absorbance of the colored solution at approximately 540 nm.

-

Data Analysis : The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[15][16][17][18]

Signaling Pathway

Antimicrobial Activity

Certain derivatives of this compound have shown activity against various pathogenic microorganisms.

Table 4: Antimicrobial Activity of Dihydroxybenzaldehyde Derivatives

| Derivative | Microorganism | Assay | Result (MIC50) |

| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | Microdilution | 500 mg/L[15] |

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus | Microdilution | 500 mg/L[15] |

Experimental Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions : Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation : Add the microbial inoculum to each well.

-

Incubation : Incubate the plate under conditions suitable for the growth of the microorganism.

-

Observation : After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Enzyme Inhibition

Schiff base derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, such as urease.[7]

(Further quantitative data and specific protocols for enzyme inhibition assays were not sufficiently detailed in the initial search results to be included in this guide.)

Conclusion

The derivatives of this compound are a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents warrants further investigation. The data, protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and evaluation of new and more potent derivatives for therapeutic applications.

References

- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. marinebiology.pt [marinebiology.pt]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. Small Molecule Inhibitors to Disrupt Protein-protein Interactions of Heat Shock Protein 90 Chaperone Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - IN [thermofisher.com]

- 14. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]

- 15. Nitric Oxide Griess Assay [bio-protocol.org]

- 16. mdpi.com [mdpi.com]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2,4-Dihydroxybenzaldehyde as a natural product

An In-depth Technical Guide to 2,4-Dihydroxybenzaldehyde as a Natural Product

Introduction

This compound (also known as β-resorcylaldehyde or 4-formylresorcinol) is a phenolic aldehyde that has been identified in a variety of natural sources.[1][2][3] As a derivative of resorcinol, it belongs to the dihydroxybenzaldehyde family of organic compounds.[1] Its presence in the plant kingdom, coupled with a range of demonstrated biological activities, has made it a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive technical overview of this compound, focusing on its natural occurrence, biological activities, mechanisms of action, and the experimental protocols used to investigate its properties.

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been isolated from various plant species. Its natural occurrence is documented in organisms including:

-

Boenninghausenia albiflora[1]

-

Acacia species (Acacia wood)[2]

-

Gymnadenia conopsea (Fragrant Orchid)[4]

-

Cassia fistula (Golden Shower Tree)[4]

-

Sorocea guilleminiana and Sorocea hilarii[4]

Biosynthesis

The biosynthesis of phenolic compounds in plants primarily occurs through two major metabolic pathways: the shikimate pathway and the acetate-malonate (or polyketide) pathway.[5][6] While the specific enzymatic steps leading to this compound are not fully elucidated, its resorcinol-type structure suggests a probable origin from the acetate-malonate pathway.

In this proposed pathway, acetyl-CoA is carboxylated to form malonyl-CoA. A polyketide synthase (PKS) enzyme then catalyzes the sequential condensation of multiple malonyl-CoA units. Through a series of cyclization and aromatization reactions, the resorcinol scaffold is formed. Subsequent enzymatic modifications, such as formylation, would then yield this compound. This pathway is distinct from the shikimate pathway, which typically produces phenolic compounds with a C6-C3 (phenylpropanoid) skeleton.[5][7]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | β-Resorcylaldehyde, 4-Formylresorcinol | [1][3] |

| CAS Number | 95-01-2 | [3] |

| Molecular Formula | C₇H₆O₃ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Cream to light brown solid/powder | [2] |

| Melting Point | 135-137 °C | [3] |

| Boiling Point | 226-228 °C | [3] |

| Solubility | Soluble in water | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H). (Solvent: DMSO-d6) | |

| ¹³C NMR | δ (ppm) = 194.5, 164.4, 163.3, 136.1, 115.6, 108.6, 103.2. (Solvent: CDCl₃) | [8] |

| IR (KBr) | ν (cm⁻¹) = 3388 (O-H), 2924 (C-H), 1627 (C=N, from oxime derivative), 1597, 1549 (Aromatic C=C) | [9] |

| Mass Spec (EI) | m/z = 138 (M⁺) |

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological activities, with anti-inflammatory and anti-angiogenic effects being the most prominently studied.

Anti-Inflammatory and Anti-Nociceptive Activity

Studies have shown that this compound possesses significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it effectively suppresses the production of nitric oxide (NO) and reduces the expression of key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that its mechanism involves the downregulation of the inflammatory cascade at the protein expression level. The compound has also demonstrated anti-nociceptive (pain-reducing) activity in acetic acid-induced writhing tests in mice.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to be a potent inhibitor of angiogenesis in the chick chorioallantoic membrane (CAM) assay, with a reported IC₅₀ value of 2.4 μ g/egg . This activity highlights its potential as a lead compound for developing anti-cancer therapies.

Antioxidant and Antimicrobial Properties

The phenolic hydroxyl groups in the structure of this compound confer antioxidant capabilities, allowing it to scavenge free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In addition to its antioxidant effects, the compound also exhibits antimicrobial properties.

Signaling Pathway

The anti-inflammatory effects of this compound are closely linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In macrophages stimulated by LPS, NF-κB is a master transcription factor that controls the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting this pathway, this compound prevents the transcription of these genes, leading to reduced production of inflammatory mediators like NO and prostaglandins.

References

- 1. This compound | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95-01-2 [thegoodscentscompany.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikidata [wikidata.org]

- 5. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphenol - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

Unveiling the Anti-inflammatory Potential of 2,4-Dihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxybenzaldehyde (DHD), a phenolic aldehyde, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides an in-depth analysis of its core anti-inflammatory activities, detailing the underlying molecular mechanisms, experimental methodologies, and key quantitative data. Evidence points to DHD's ability to suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS). Mechanistically, its action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, potentially through the modulation of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundational understanding of this compound's promise as an anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of such compounds. This compound, a simple phenolic compound, has emerged as a promising candidate due to its demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[1] This guide synthesizes the current scientific knowledge on the anti-inflammatory properties of this compound, providing a technical overview for further research and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings, offering a clear comparison of its activity across different experimental models.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Inducer | Concentration of DHD | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | ~25% inhibition | [1] |

| 20 µM | ~50% inhibition | [1] | |||

| 40 µM | ~75% inhibition | [1] | |||

| iNOS Protein Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent decrease | [1] |

| COX-2 Protein Expression | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10, 20, 40 µM | Dose-dependent decrease | [1] |

| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | LPS (1 µg/mL) | 40 µM | Slight decrease | [1] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model | Animal | Parameter | Dosage of DHD | % Inhibition / Effect | Reference |

| Acetic Acid-Induced Vascular Permeability | Mice | Dye leakage | Not specified | Significant inhibition | [1] |

| Carrageenan-Induced Air Pouch | Mice | Exudate volume | Not specified | Significant suppression | [1] |

| Polymorphonuclear leukocyte count | Not specified | Significant suppression | [1] | ||

| Nitrite content in exudate | Not specified | Significant suppression | [1] |

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Caption: Putative NF-κB signaling pathway inhibition by this compound.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[3] In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, initiating their transcription.[2] this compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, thereby preventing the expression of these key inflammatory enzymes.[1]

Caption: Postulated MAPK signaling pathway modulation by this compound.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK, and JNK, are also critically involved in the inflammatory response.[4][5] These pathways are activated by various extracellular stimuli and regulate the activation of transcription factors such as Activator Protein-1 (AP-1), which in turn controls the expression of pro-inflammatory genes.[6] While direct evidence for the effect of this compound on the MAPK pathway is still emerging, many phenolic compounds with similar structures are known to inhibit MAPK signaling. A related compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to suppress the phosphorylation of p38, ERK, and JNK.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere for 1 hour.[7]

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control).[8]

-

Incubation: The plates are incubated for 24 hours.[1]

-

Nitrite Measurement (Griess Reaction): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8] 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 15 minutes.[8]

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader.[8] The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO inhibition assay.

-

Cell Lysis: After a 24-hour incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.

In Vivo Assay: Carrageenan-Induced Air Pouch Model

This model is used to assess the in vivo anti-inflammatory activity by creating a subcutaneous air cavity and inducing an inflammatory response.

-

Animal Model: Male ICR mice are typically used.

-